フェロジン一ナトリウム塩

概要

説明

Synthesis Analysis

Ferrozine was initially synthesized as a low-cost yet highly sensitive reagent for the quantitative determination of iron. It belongs to a group of compounds containing the ferroin group, which demonstrates the ability to form complexes with the ferrous ion. The original synthesis aimed at providing a more affordable option for the continuous instrumental analysis of iron, highlighting the practical significance of ferrozine in analytical chemistry (Stookey, 1970).

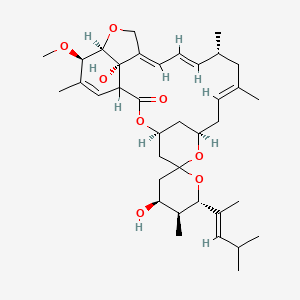

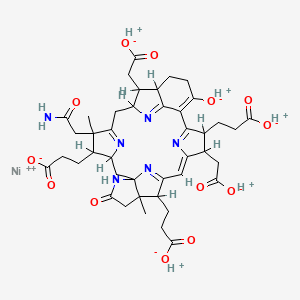

Molecular Structure Analysis

The molecular structure of ferrozine includes the ferroin group, which is essential for its reactivity with ferrous ions. The kinetics and mechanism of iron(II) complexation by ferrozine have been extensively studied, revealing that the reaction is first order with respect to Fe(II) and third order with respect to the ligand. These findings support the significant role of the unprotonated form of the ligand in the reactivity and complexation process (Thompsen & Mottola, 1984).

Chemical Reactions and Properties

Ferrozine forms a stable, intensely colored complex with ferrous ions, which is the basis of its application in the spectrophotometric determination of iron. The formation of the ferrozine-ferrous iron complex involves a specific interaction that is highly sensitive to the presence of Fe(II), enabling the detection and quantification of iron in various samples. This property is utilized in the modified ferrozine method to determine Fe(II)/Fe(III) speciation in natural waters, demonstrating the adaptability and utility of ferrozine in analytical procedures (Viollier et al., 2000).

Physical Properties Analysis

The physical properties of ferrozine, including its stability and solubility, are crucial for its application in various analytical methodologies. Ferrozine's ability to form a colored complex with ferrous ions under a wide range of conditions underscores its versatility and effectiveness as a reagent for iron quantification. Studies have focused on optimizing the conditions under which ferrozine can be used to achieve the most accurate and reliable results, including adjustments to pH, temperature, and ionic strength (Lin & Kester, 1992).

Chemical Properties Analysis

The chemical properties of ferrozine, particularly its selectivity and sensitivity to Fe(II), make it an invaluable reagent in the detection and quantification of iron. The complexation reaction between ferrozine and ferrous ions is highly specific, allowing for the differentiation between Fe(II) and Fe(III) in various samples. This specificity is vital for studies requiring accurate measurements of iron speciation, including environmental and biological analyses (Smith et al., 2021).

科学的研究の応用

鉄の比色定量

フェロジンは、様々な試料中の鉄の比色定量に広く用いられています。 フェロジンは、鉄(II)イオン(Fe^2+)と非常に安定な錯体を形成し、分光光度計で定量することができます 。この方法は感度が高く選択的であるため、環境水試料、体液、土壌抽出液中の低濃度の鉄の測定に役立ちます。

環境研究

環境研究では、フェロジンの鉄の化学種を区別する能力は、鉄の生地球化学的循環を理解するために不可欠です。 フェロジンは、土壌や水中の鉄(II)イオンと鉄(III)イオンを区別するのに役立ち、農業、酸化還元反応、および有機物の触媒反応における電子受容体として重要です 。

生化学的応用

フェロジンの生化学における役割は、金属イオンとそのキレート剤の研究にとって重要です。 フェロジンは、抗酸化物質による鉄(III)イオンの還元から生じる鉄(II)イオンと錯体を形成することにより、全抗酸化能力(TAC)を測定するアッセイに使用されます 。この応用は、酸化ストレスとその代謝における意味を理解するために不可欠です。

医療研究

医療研究では、フェロジンは、血漿の鉄(III)イオン還元能力を測定するアッセイで使用されています。これは、抗酸化力の指標です。 これは、様々な化合物や薬物の抗酸化の可能性を評価する薬理学的研究において特に役立ちます 。

工業プロセス

フェロジンは、製品や原材料中の鉄含有量を分析するために工業プロセスで使用されます。 フェロジンは、マグネタイトやフェライトを含む試料中の非常に低濃度の鉄を測定するために使用され、製造における品質管理に不可欠です 。

分析化学

分析化学では、フェロジンは、Fe^2+イオンとFe^3+イオンの化学種を区別するための重要な試薬です。 フェロジンは、フローインジェクション分光光度計で鉄の感度が高く再現性のある分析に、また酸性溶液中でFe^3+によって酸化された後、アスコルビン酸などの他の分析物の間接定量に使用されます 。

作用機序

Target of Action

Ferrozine monosodium salt, also known as Ferrozine or Ferrozine sodium, primarily targets iron (Fe) . It is one of the most sensitive iron reagents known . It forms a stable magenta complex with Fe2+ for iron spectrophotometry .

Mode of Action

Ferrozine monosodium salt interacts with its target, iron, by forming a stable complex. This interaction is used in spectrophotometric determination of iron, where the formation of the complex results in a color change that can be measured .

Biochemical Pathways

It is known to play a role in the detection and measurement of iron in various biological and environmental samples .

Result of Action

The primary result of Ferrozine monosodium salt’s action is the formation of a stable magenta complex with Fe2+ . This complex can be measured spectrophotometrically, allowing for the detection and quantification of iron in a sample .

Action Environment

The action of Ferrozine monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. For example, the rate of iron reduction is slower with Ferrozine, requiring 1 hour, and recovery of spiked Fe at sample pH 9 was poor . Therefore, the environment in which Ferrozine monosodium salt is used can impact its efficacy and stability.

Safety and Hazards

将来の方向性

特性

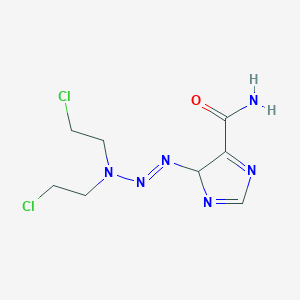

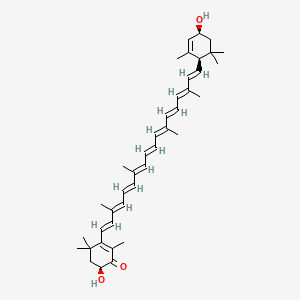

IUPAC Name |

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVNYCXXBQPDPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N4NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28048-33-1 (Parent) | |

| Record name | Ferrozine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |

| Record name | Ferrozine sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

69898-45-9 | |

| Record name | Ferrozine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ferrozine exhibits a strong and specific binding affinity for ferrous iron (Fe(II)). It forms a stable, magenta-colored complex with Fe(II) in a 3:1 molar ratio (3 ferrozine molecules per 1 Fe(II) ion). [, , , , , ]

ANone: The formation of the Fe(II)-ferrozine complex can be easily monitored using spectrophotometry due to its strong absorbance at a specific wavelength (around 562 nm). [, , , , , , ] This allows for the quantification of Fe(II) in various samples.

ANone: The molecular formula of ferrozine is C18H14N6O6S2, and its molecular weight is 478.48 g/mol.

ANone: The Fe(II)-ferrozine complex has a characteristic absorbance maximum at around 562 nm. This property is exploited in spectrophotometric methods for the quantification of iron. [, , , ]

ANone: While ferrozine exhibits high selectivity for Fe(II), certain metal ions, such as copper (Cu), can interfere with the assay. [, ] These interferences can be minimized by using appropriate reducing agents, masking agents, or by adjusting the pH of the solution.

ANone: Ferrozine is widely used for various iron analysis applications, including: * Determining the iron content in food and beverages. [] * Measuring iron levels in biological samples for diagnosing iron deficiency or overload. [] * Investigating iron uptake and transport mechanisms in biological systems. [, ] * Studying iron redox cycling in environmental samples like seawater and sediments. [, ] * Evaluating the iron-chelating capacity of potential therapeutic agents. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

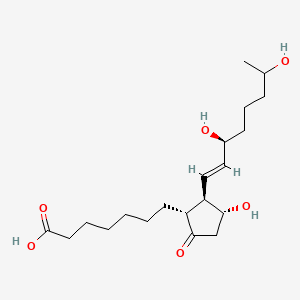

![(2Z)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1232376.png)